hexacyanidomolybdate(II)
Description
Hexacyanidomolybdate(II), with the formula [Mo(CN)₆]⁴⁻, is a coordination complex where molybdenum(II) is centrally coordinated to six cyanide ligands in an octahedral geometry. This complex is notable for its strong-field ligand environment, which stabilizes the low-spin configuration of Mo(II) (d⁴ electron configuration). These complexes are typically synthesized via ligand substitution reactions in aqueous solutions, often under controlled pH and temperature conditions.
Properties
Molecular Formula |
C6MoN6-4 |
|---|---|
Molecular Weight |
252.1 g/mol |
IUPAC Name |
molybdenum(2+);hexacyanide |
InChI |
InChI=1S/6CN.Mo/c6*1-2;/q6*-1;+2 |
InChI Key |
LPQZUPPSCZXPOR-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Hexacyanidomolybdate(II) shares structural similarities with other octahedral hexacyano complexes but differs in electronic properties due to the central metal ion’s oxidation state and electron configuration:
| Complex Ion | Central Metal (Oxidation State) | d-Electron Count | Spin State | Geometry |
|---|---|---|---|---|
| [Mo(CN)₆]⁴⁻ | Mo(II) | d⁴ | Low-spin | Octahedral |
| [Fe(CN)₆]⁴⁻ | Fe(II) | d⁶ | Low-spin | Octahedral |
| [Co(CN)₆]³⁻ | Co(III) | d⁶ | Low-spin | Octahedral |
| [Cr(CN)₆]³⁻ | Cr(III) | d³ | High-spin | Octahedral |
The strong field ligand (CN⁻) induces low-spin configurations in [Mo(CN)₆]⁴⁻, [Fe(CN)₆]⁴⁻, and [Co(CN)₆]³⁻, whereas [Cr(CN)₆]³⁻ exhibits high-spin behavior due to Cr(III)’s smaller ionic radius and weaker ligand field splitting .
Stability and Reactivity
Stability constants (log K) and redox behavior vary significantly across hexacyano complexes:
| Complex Ion | Stability Constant (log K) | Redox Activity | Solubility in Water |
|---|---|---|---|
| [Mo(CN)₆]⁴⁻ | ~20 (estimated) | Prone to oxidation to Mo(IV/V) | High |
| [Fe(CN)₆]⁴⁻ | 35 | Stable; mild reducing agent | High |
| [Co(CN)₆]³⁻ | 19 | Oxidizes to Co(III) in acidic media | Moderate |
| [Cr(CN)₆]³⁻ | 18 | Stable in neutral pH | Low |
Hexacyanoferrate(II) exhibits exceptional stability due to Fe(II)’s high charge density and strong ligand-metal bonding, whereas [Mo(CN)₆]⁴⁻’s lower stability is attributed to Mo(II)’s larger ionic radius and relativistic effects .
Magnetic and Spectroscopic Properties
Magnetic moments correlate with spin states:
- [Mo(CN)₆]⁴⁻: Low-spin d⁴ → paramagnetic (µ ≈ 2.4 BM).
- [Fe(CN)₆]⁴⁻: Low-spin d⁶ → diamagnetic (µ ≈ 0 BM).
- [Cr(CN)₆]³⁻: High-spin d³ → paramagnetic (µ ≈ 3.9 BM).
UV-Vis spectra for [Mo(CN)₆]⁴⁻ show absorption bands in the visible range (400–500 nm), consistent with d-d transitions in low-spin environments, while [Fe(CN)₆]⁴⁻ absorbs strongly in the UV region .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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